Cas no 2750161-98-7 (5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate)
![5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate structure](https://ja.kuujia.com/scimg/cas/2750161-98-7x500.png)
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate 化学的及び物理的性質
名前と識別子
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- Benzoxazolium, 5,7-bis(1,1-dimethylethyl)-3-(3,5-dimethylphenyl)-, tetrafluoroborate
- BS-52890
- 5,7-di-tert-butyl-3-(3,5-dimethylphenyl)-1,3??-benzoxazol-3-ylium tetrafluoroborate
- 5,7-ditert-butyl-3-(3,5-dimethylphenyl)-1,3-benzoxazol-3-ium;tetrafluoroborate
- AT34913
- 2750161-98-7
- 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate
-
- MDL: MFCD34598977
- インチ: 1S/C23H30NO.BF4/c1-15-9-16(2)11-18(10-15)24-14-25-21-19(23(6,7)8)12-17(13-20(21)24)22(3,4)5;2-1(3,4)5/h9-14H,1-8H3;/q+1;-1
- InChIKey: BYBXTQRXEIAMPG-UHFFFAOYSA-N
- ほほえんだ: [B+3]([F-])([F-])([F-])[F-].C(C1C=C(C(C)(C)C)C=C2[N+](C3C=C(C)C=C(C)C=3)=COC=12)(C)(C)C
計算された属性
- せいみつぶんしりょう: 423.2356574g/mol
- どういたいしつりょう: 423.2356574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 469
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17Ų
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R144509-250mg |
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate |
2750161-98-7 | 97% | 250mg |
¥792 | 2023-09-09 | |
Ambeed | A1503656-1g |
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate |
2750161-98-7 | 97% | 1g |
$241.0 | 2025-02-21 | |
Ambeed | A1503656-5g |
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate |
2750161-98-7 | 97% | 5g |
$899.0 | 2025-02-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R144509-1g |
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate |
2750161-98-7 | 97% | 1g |
¥2145 | 2023-09-09 | |
AstaTech | AT34913-1/G |
5,7-DI-TERT-BUTYL-3-(3,5-DIMETHYLPHENYL)BENZO[D]OXAZOL-3-IUM TETRAFLUOROBORATE |
2750161-98-7 | 95% | 1g |
$398 | 2023-09-18 | |
Aaron | AR01XCKW-250mg |
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate |
2750161-98-7 | 97% | 250mg |
$75.00 | 2025-02-12 | |
Aaron | AR01XCKW-1g |
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate |
2750161-98-7 | 97% | 1g |
$200.00 | 2025-02-12 | |
Aaron | AR01XCKW-100mg |
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate |
2750161-98-7 | 97% | 100mg |
$44.00 | 2025-02-12 | |
Aaron | AR01XCKW-5g |
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate |
2750161-98-7 | 97% | 5g |
$802.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1263855-100mg |
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate |
2750161-98-7 | 97% | 100mg |
$90 | 2024-06-05 |
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborateに関する追加情報
Introduction to 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate (CAS No. 2750161-98-7)
5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate, identified by its CAS number 2750161-98-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of benzo[d]oxazolium derivatives, which are known for their diverse applications in medicinal chemistry, material science, and catalysis. The unique structural features of this molecule, including its bulky tert-butyl groups and dimethylphenyl substituents, contribute to its distinctive electronic and steric properties, making it a valuable candidate for various synthetic and functional applications.
The benzo[d]oxazol-3-ium core of the compound is a heterocyclic system that exhibits remarkable stability and reactivity, depending on the substitution pattern. In this particular derivative, the presence of electron-withdrawing groups such as the tert-butyl and dimethylphenyl moieties enhances the compound's ability to participate in electron-deficient interactions, which are crucial for its role in catalytic processes. The tetrafluoroborate counterion further influences the compound's solubility and reactivity in polar aprotic solvents, making it an ideal candidate for use in solution-phase reactions.
Recent advancements in the field of organometallic chemistry have highlighted the importance of benzo[d]oxazolium derivatives as ligands in transition metal-catalyzed reactions. The 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate has been studied as a potential ligand for palladium and copper complexes, where its steric bulk and electronic properties facilitate efficient catalytic cycles. For instance, researchers have demonstrated its utility in cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, where it acts as a robust ligand to enhance reaction rates and yields.
In addition to its role in catalysis, this compound has shown promise in the development of photoactive materials. The benzo[d]oxazolium core absorbs light in the visible region due to its extended conjugation system, making it suitable for applications in organic electronics and optoelectronic devices. The bulky substituents not only improve the compound's thermal stability but also enhance its film-forming properties, which are essential for device performance. Recent studies have explored its use in organic light-emitting diodes (OLEDs) and photovoltaic cells, where it contributes to efficient charge transport and light emission.
The pharmaceutical industry has also been keen on investigating 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate for its potential biological activities. The structural motif of benzo[d]oxazoles is well-known for its presence in various bioactive natural products and drug candidates. By modifying the substitution pattern on the benzo[d]oxazole ring, researchers can fine-tune the pharmacophoric properties of the molecule. Preliminary studies have suggested that this derivative may exhibit inhibitory effects on certain enzymes or receptors relevant to neurological disorders. Further investigation into its pharmacological profile could lead to novel therapeutic agents with improved efficacy and selectivity.
The synthesis of 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The introduction of the tert-butyl groups at positions 5 and 7 requires specialized synthetic strategies to prevent unwanted side reactions. Typically, this involves nucleophilic substitution reactions followed by deprotonation steps to install the dimethylphenyl group at position 3. The final step involves quaternization to form the benzo[d]oxazolium salt with tetrafluoroborate counterion.
One of the key challenges in working with this compound is its sensitivity to moisture and air oxidation. Like many organofluorine compounds, it requires storage under inert conditions to maintain its integrity. Researchers often use glove boxes or Schlenk lines for handling this material to prevent degradation. Despite these challenges, the unique properties of 5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate make it a valuable tool for advancing research in multiple scientific disciplines.
The future prospects of this compound are vast and exciting. As synthetic methodologies continue to evolve, new derivatives with tailored properties can be designed for specific applications. For instance, incorporating additional functional groups into the benzo[d]oxazole core could expand its utility in drug discovery or material science. Additionally, exploring its behavior in different solvent systems could reveal novel reactivities that were previously unobserved.
In conclusion,5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate (CAS No. 2750161-98-7) is a multifaceted compound with significant potential across various fields of research. Its unique structural features enable diverse applications ranging from catalysis to optoelectronics and pharmaceuticals. As scientists continue to uncover new ways to utilize this molecule,5,7-Di-tert-butyl-3-(3-methylpheny)-benzodioxazole will undoubtedly play a crucial role in shaping future advancements.
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